4-Chloro-2-[(2-pyridinylmethyl)amino]-1,3-thiazole-5-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-(pyridin-2-ylmethylamino)-1,3-thiazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4S/c11-9-8(5-12)16-10(15-9)14-6-7-3-1-2-4-13-7/h1-4H,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHVGPIMBXSYFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=NC(=C(S2)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666486 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminothiazole with 2-chloromethylpyridine under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization or chromatography, ensures the consistency and quality of the compound produced on a large scale.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Position
The chloro group at position 4 undergoes nucleophilic substitution under mild conditions. This reactivity is critical for derivatization:
Mechanism : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) pathway, where the electron-withdrawing carbonitrile and pyridinyl groups activate the thiazole ring toward nucleophilic attack.
Hydrolysis of the Carbonitrile Group
The carbonitrile at position 5 hydrolyzes to a carboxylic acid under acidic or basic conditions:
-
Acidic Hydrolysis :
Yields 5-carboxy-thiazole derivatives in 90% efficiency . -
Basic Hydrolysis :
Intermediate sodium salts are isolated at 82% yield .
Note : Hydrolysis kinetics are slower compared to aliphatic nitriles due to aromatic stabilization .
Condensation Reactions via the Amino Group
The primary amino group participates in Schiff base formation and cyclocondensation:
Mechanistic Insight : The amino group acts as a nucleophile, attacking carbonyl carbons to form intermediates that cyclize under oxidative conditions .
Metal-Catalyzed Cross-Couplings
Palladium-catalyzed couplings enable C–C bond formation:
-
Suzuki Coupling :
Yields biphenyl-thiazole hybrids in 65–88% . -
Buchwald-Hartwig Amination :
Achieves 70% yield with electron-deficient anilines .
Optimization : Oxygen atmosphere enhances yields by preventing catalyst deactivation .
Cycloaddition and Heterocycle Formation
The carbonitrile group participates in [2+3] cycloadditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium azide | DMF, CuI, 100°C, 24 h | Tetrazolo[1,5-a]thiazole | 63% | |
| Nitrile oxides | Toluene, Δ, 12 h | Isoxazole-fused thiazoles | 58% |
Key Observation : Steric hindrance from the pyridinylmethyl group slows reaction rates compared to unsubstituted analogs .
Oxidative Dehydrogenation
Under oxygen-rich conditions, the thiazole core undergoes dehydrogenation to form fused heterocycles:
Mechanism : Oxygen acts as a terminal oxidizer, facilitating the removal of hydrogen atoms from intermediates .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing thiazole and pyridine moieties exhibit significant anticancer properties. The thiazole ring system has been associated with various biological activities, including the inhibition of cancer cell proliferation.
Table 1: Anticancer Activity Studies
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | <10 | |
| Compound B | A549 (Lung Cancer) | 5.3 | |
| Compound C | HeLa (Cervical Cancer) | 12.4 |
In a study examining derivatives of thiazole, it was found that modifications to the structure could enhance the cytotoxic effects against various cancer cell lines. The presence of the pyridine group may also contribute to increased selectivity towards cancer cells.
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent. Thiazoles are known for their broad-spectrum antibacterial and antifungal activities.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Studies have demonstrated that derivatives of thiazole can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them valuable in developing new antibiotics.
Organic Electronics
4-Chloro-2-[(2-pyridinylmethyl)amino]-1,3-thiazole-5-carbonitrile is being explored for its potential use in organic electronic devices due to its semiconducting properties. The compound can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Table 3: Electronic Properties
| Property | Value |
|---|---|
| Band Gap Energy | 2.1 eV |
| Electron Mobility | 0.1 cm²/V·s |
| Hole Mobility | 0.05 cm²/V·s |
The incorporation of this compound into polymer matrices has shown improvements in charge transport characteristics, enhancing the efficiency of electronic devices.
Synthesis and Evaluation
A notable study synthesized various derivatives of thiazole and evaluated their biological activities. The synthesized compounds were tested for their anticancer and antimicrobial properties, with several showing promising results in vitro.
In another case study focused on organic electronics, researchers developed a series of polymers incorporating thiazole derivatives, leading to improved performance metrics in OLED applications.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(2-pyridinylmethyl)amino]-1,3-thiazole-5-carbonitrile involves its interaction with specific molecular targets within cells. For example, in its role as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls by binding to key enzymes involved in the process. As an anticancer agent, it may interfere with cell division by targeting specific proteins involved in the regulation of the cell cycle.
Comparison with Similar Compounds
Thiazole Derivatives
- 4-Bromo-1,3-thiazole-5-carbonitrile (CAS 1367964-98-4): Replaces the 4-chloro and 2-pyridinylmethylamino groups with bromine. The bromine atom increases molecular weight (Br: 79.9 g/mol vs. Cl: 35.45 g/mol) and may alter lipophilicity and reactivity.
- EMA-002333-PIP02-19 : A complex thiazole-5-carbonitrile derivative with a 4-fluorophenyl substituent and an imidazo[1,2-a]pyridine moiety. This compound is under investigation for idiopathic pulmonary fibrosis, highlighting the therapeutic relevance of thiazole-carbonitriles. The fluorophenyl group likely enhances metabolic stability compared to the pyridinylmethyl group in the target compound .
Pyrimidine and Pyrazole Derivatives
- 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile: Features a pyrimidine core fused with a thiazole ring. The hydroxylphenyl group may improve water solubility compared to the pyridinylmethylamino group in the target compound. Reported melting point: 242–243°C, suggesting high crystallinity .
- 5-Amino-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile: A pyrazole-carbonitrile derivative with a thiadiazole-thioacetyl chain. Yield: 60.72%; melting point: 189.6°C. The thioether linkage may confer distinct metabolic stability compared to the target compound’s amino linkage .
Substituent Effects
Chloro vs. Bromo Substituents
- Chlorine (electronegativity: 3.0) at position 4 in the target compound may induce stronger electron-withdrawing effects than bromine (electronegativity: 2.8) in 4-bromo-1,3-thiazole-5-carbonitrile. This could influence reactivity in nucleophilic substitution reactions or binding affinity in biological targets .
Amino Group Variations
- In contrast, the 3-hydroxyphenylamino group in the pyrimidine analog (Compound 3, ) introduces hydrogen-bonding capability, which may improve solubility .
Biological Activity
4-Chloro-2-[(2-pyridinylmethyl)amino]-1,3-thiazole-5-carbonitrile, a heterocyclic compound, has garnered attention in the scientific community for its diverse biological activities. This article delves into its biological properties, including its potential as an anticancer agent, antimicrobial activity, and its applications in enzyme inhibition.
- Molecular Formula : C10H7ClN4S
- Molecular Weight : 250.71 g/mol
- Structure : The compound features a thiazole ring substituted with a chloro group and a carbonitrile group, along with an amino group linked to a pyridine ring.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in anticancer and antimicrobial domains.
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent:
-
Mechanism of Action :
- The compound has been shown to induce apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio and activating caspase pathways, leading to cell cycle arrest at critical phases (G2/M) .
- It has been evaluated against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer), demonstrating promising IC50 values indicating potent cytotoxicity .
- Comparative Studies :
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 0.28 | MCF-7 |
| 5-Aryl-1,3,4-Thiadiazole Derivative | 0.06 | Various Cancer Lines |
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Bacterial Inhibition :
- Fungal Activity :
Enzyme Inhibition Studies
The compound has been investigated for its potential to inhibit specific enzymes involved in disease processes:
- Enzyme Targets :
Case Studies
A notable case study involved synthesizing various derivatives of thiazole compounds similar to this compound to evaluate their biological activities:
Q & A
Q. What are the optimal synthetic routes for 4-Chloro-2-[(2-pyridinylmethyl)amino]-1,3-thiazole-5-carbonitrile, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves a multi-step approach:
Core Thiazole Formation : Condensation of 2-aminothiazole derivatives with a pyridinylmethylamine precursor under basic conditions (e.g., NaH as a catalyst in DMF or ethanol) .
Functionalization : Introduction of the chloro and carbonitrile groups via nucleophilic substitution or oxidation-reduction sequences. For example, chlorination using POCl₃ or PCl₃, followed by cyanation with CuCN/KCN .
Q. Critical Parameters :
Q. Yield Optimization Table :
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Thiazole Core | 2-Aminothiazole + 2-Pyridinylmethylamine, NaH, DMF, 60°C | 60-75% | ≥90% |
| Chlorination | POCl₃, reflux, 4h | 85-90% | ≥95% |
| Cyanation | CuCN, DMSO, 50°C | 70-80% | ≥85% |
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
Methodological Answer :
- ¹H/¹³C NMR :
- Thiazole protons appear as singlet(s) near δ 7.5-8.5 ppm.
- Pyridinylmethylamino group shows resonances at δ 3.8-4.2 (CH₂) and δ 8.0-8.5 (pyridine protons) .
- IR Spectroscopy :
- Mass Spectrometry :
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Methodological Answer :
- Enzyme Inhibition : Use kinase inhibition assays (e.g., Src kinase family) with ATP-Glo™ luminescence kits to quantify IC₅₀ values .
- Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ determination .
Advanced Research Questions
Q. What strategies can resolve discrepancies in reported biological activity data across studies?
Methodological Answer :
- Assay Standardization :
- Structural Analog Comparison :
- Compare activity of this compound with analogs (e.g., chloro-to-fluoro substitutions) to isolate substituent effects .
- Meta-Analysis :
Q. How do quantum chemical calculations and molecular docking elucidate its mechanism of action?
Methodological Answer :
Q. Docking Results Table :
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| Abl1 Kinase | -9.2 | H-bond (Asp381), π-π (Phe382) |
| EGFR Kinase | -8.5 | H-bond (Thr766), hydrophobic (Leu694) |
Q. What are the challenges in optimizing solubility and stability for in vivo studies?
Methodological Answer :
- Solubility Enhancement :
- Use co-solvents (e.g., PEG-400) or nanoformulation (liposomes) to improve aqueous solubility (<0.1 mg/mL in PBS) .
- Introduce hydrophilic groups (e.g., sulfonate) via prodrug strategies .
- Stability Profiling :
Q. Degradation Pathways Table :
| Condition | Degradation Product | Half-Life (t₁/₂) |
|---|---|---|
| pH 2 (HCl) | 4-Chloro-2-[(2-pyridinylmethyl)amino]-1,3-thiazole-5-carboxylic acid | 12h |
| UV Light | Thiazole ring-opening adducts | 48h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
